![molecular formula C13H27N3O B2755835 1-methyl-N-(3-morpholinopropyl)piperidin-4-amine CAS No. 864419-37-4](/img/structure/B2755835.png)
1-methyl-N-(3-morpholinopropyl)piperidin-4-amine
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Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
This compound can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one . The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS and elemental analysis .
Biological Activities
Compounds with a piperidin-4-one nucleus, which includes this compound, have received extensive attention due to their diverse biological activities. These activities include antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity .
Industrial Applications
Morpholine, a component of this compound, is widely used in synthesis due to its various industrial applications .
Synthesis of 1,2,4-Triazol-5-Ones
In a study, six novel 1-(morpholin-4-yl-methyl)-3-alkyl(aryl)-4-[3-ethoxy-4-(2-furylcarbonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds were synthesized from a reaction of type 1 compounds with formaldehyde and morpholine .
Antimicrobial Activity
Some of the compounds having 1,2,4-triazole ring, which can be synthesized using this compound, have shown antimicrobial activity against various microorganisms .
Anti-Inflammatory and Analgesic Activity
Some Mannich bases carrying morpholine fragment, which can be synthesized using this compound, showed good anti-inflammatory and analgesic activity .
Anticancer Activity
Mannich bases containing 5-mercapto-1,2,4-triazole derivative, which can be synthesized using this compound, were synthesized and screened for their anticancer activity .
Anti-Lipase and Anti-Urease Activities
Anti-lipase and anti-urease activities of some 1,2,4-triazole derived compounds, which can be synthesized using this compound, were investigated. Some of these have shown moderate to good lipase inhibitory effects .
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the study and development of “1-methyl-N-(3-morpholinopropyl)piperidin-4-amine” and similar compounds could have significant implications for future drug discovery and development.
properties
IUPAC Name |
1-methyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-15-7-3-13(4-8-15)14-5-2-6-16-9-11-17-12-10-16/h13-14H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBUAXFQMXMLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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